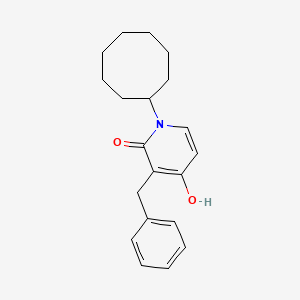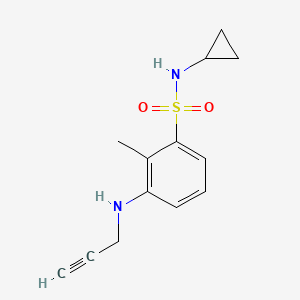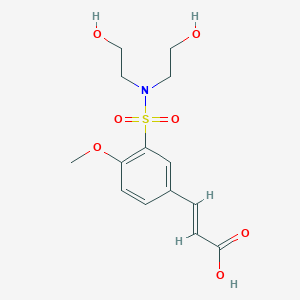![molecular formula C21H23N5OS B2719056 8-amino-N-[4-(dimethylamino)phenyl]-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 889955-92-4](/img/structure/B2719056.png)
8-amino-N-[4-(dimethylamino)phenyl]-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with potential biological activity. The presence of an amino group and a carboxamide group suggests that it could interact with biological systems through hydrogen bonding or ionic interactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple ring systems and functional groups. The naphthyridine ring system, in particular, is a bicyclic structure that could potentially exist in multiple tautomeric forms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring systems could increase its rigidity and potentially its melting point .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research on pyridonecarboxylic acids and their analogs, including structures similar to the compound , has demonstrated their potential as antibacterial agents. Studies have involved the synthesis of various analogs to explore their antibacterial efficacy, with some compounds showing more activity than standard treatments like enoxacin, indicating a promising area for the development of new antibacterial drugs (Egawa et al., 1984).
Cytotoxic Activity Against Cancer Cells
Carboxamide derivatives of naphthyridines have been synthesized and tested for their cytotoxic activity against cancer cell lines, including murine leukemia and human Jurkat leukemia cell lines. Some derivatives have shown potent cytotoxic effects, suggesting potential applications in cancer therapy (Deady et al., 2003).
NK(1) Receptor Antagonists for Bladder Disorders
Naphthyridine-carboxamide derivatives have been evaluated as tachykinin NK(1) receptor antagonists, showing promising results in in vitro and in vivo studies for the treatment of bladder function disorders. The stereochemistry around specific moieties is crucial for receptor recognition, underscoring the importance of detailed structural studies in drug development (Natsugari et al., 1999).
Supramolecular Chemistry
Studies on hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives have advanced our understanding of supramolecular interactions. These interactions are pivotal in the formation of crystal structures and have implications for the development of materials with specific properties (Jin et al., 2011).
Implications for Drug Design
The synthesis and structural analysis of naphthyridine derivatives, including studies on their interactions with DNA, provide valuable insights for the design of anti-cancer drugs. Understanding the molecular basis of these interactions helps in designing more effective therapeutic agents with specific biological activities (Hudson et al., 1987).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-amino-N-[4-(dimethylamino)phenyl]-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-25(2)14-5-3-13(4-6-14)23-20(27)19-17(22)15-11-16-18(24-21(15)28-19)12-7-9-26(16)10-8-12/h3-6,11-12H,7-10,22H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIPQNZLPXTEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2718978.png)

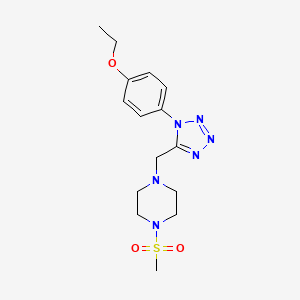
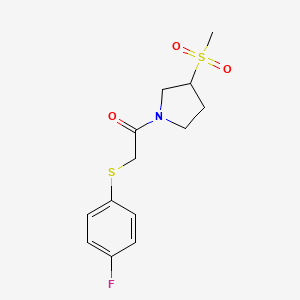

![6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718986.png)
![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2718987.png)
![N-(5-chloro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2718989.png)
